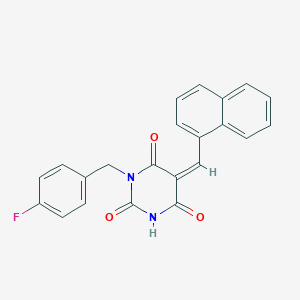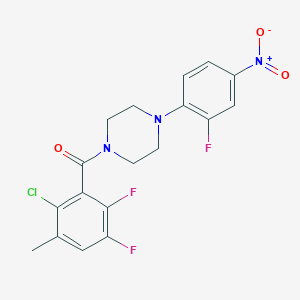
1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FBNP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act through multiple pathways. 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of various enzymes such as topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate the activity of various signaling pathways such as the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce oxidative stress and inflammation, which are known to contribute to the progression of these disorders.
実験室実験の利点と制限
One of the advantages of using 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high potency and specificity towards its target enzymes and signaling pathways. However, one of the limitations of using 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility, which can make it difficult to administer in vivo. In addition, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione research. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Finally, more clinical trials are needed to evaluate the safety and efficacy of 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in humans.
合成法
1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process involving the reaction of 4-fluorobenzylamine with 2,4,6-trioxo-5-naphthalen-1-ylidenepentanedioic acid in the presence of an acid catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.
科学的研究の応用
1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 1-(4-fluorobenzyl)-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
(5Z)-1-[(4-fluorophenyl)methyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-17-10-8-14(9-11-17)13-25-21(27)19(20(26)24-22(25)28)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H,24,26,28)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMDECHUGXFJEX-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)
![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5029288.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)
![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)
![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)

![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)

![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)